molecular formula C8H13NO2 B1139580 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate CAS No. 104308-53-4

3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate

Cat. No.: B1139580
CAS No.: 104308-53-4
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Endo-aminobicyclo[221]heptane-2-endo-carboxylic acid monohydrate is a bicyclic amino acid derivative This compound is known for its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Amination: Introduction of the amino group at the 3-position of the bicyclic framework.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

    Hydration: Formation of the monohydrate form by incorporating a water molecule.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted amino acid derivatives.

Scientific Research Applications

3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate
  • cis-Cyclobutane-1,2-dicarboxylic acid
  • trans-Cyclobutane-1,2-dicarboxylic acid

Uniqueness

3-Endo-aminobicyclo[221]heptane-2-endo-carboxylic acid monohydrate is unique due to its specific bicyclic structure and the positioning of the amino and carboxylic acid groups

Properties

IUPAC Name

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.H2O/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H2/t4-,5+,6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMHNVXXWOSXSF-DABREVLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104308-53-4
Record name cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.